Monoacetyl-cis-khellactone is a derivative of cis-khellactone, a naturally occurring compound isolated from various plants, including Peucedanum japonicum. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory contexts. The classification of monoacetyl-cis-khellactone falls under the category of organic compounds, specifically within the class of phenolic compounds and coumarins.
Monoacetyl-cis-khellactone is primarily derived from the roots of Peucedanum japonicum, a plant known for its traditional medicinal uses. The classification of this compound highlights its structural features as a khellactone derivative, which is characterized by the presence of a lactone ring and an acetyl group. This modification can influence the biological activity and solubility of the compound, making it a subject of interest in pharmacological research.
The synthesis of monoacetyl-cis-khellactone involves several steps that utilize various chemical reactions. A common synthetic route includes:
The molecular structure of monoacetyl-cis-khellactone can be represented by its molecular formula , which indicates it contains 15 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms. The compound features a lactone ring, which is crucial for its biological activity. The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the arrangement of atoms within the molecule.
Monoacetyl-cis-khellactone can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of monoacetyl-cis-khellactone in synthetic organic chemistry.
The mechanism of action for monoacetyl-cis-khellactone primarily revolves around its anti-inflammatory properties. Research indicates that this compound inhibits soluble epoxide hydrolase, an enzyme involved in inflammatory processes. By blocking this enzyme, monoacetyl-cis-khellactone reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha and Interleukin-6 in stimulated cells.
The physical properties of monoacetyl-cis-khellactone include:
Chemical properties include:
Monoacetyl-cis-khellactone has several scientific applications:
The ongoing research into monoacetyl-cis-khellactone underscores its significance in both medicinal chemistry and natural product studies, highlighting its potential therapeutic benefits while paving the way for future applications.
(±)-Monoacetyl-cis-khellactone is an acetylated angular dihydropyranocoumarin characterized by a cis-fused pyran ring annulated to the coumarin core. Its molecular formula is C₁₆H₁₆O₆, with a molecular weight of 304.295 g/mol and a CAS Registry Number of 35345-45-0 [1] [3]. The compound exists as a racemic mixture (±), indicating the presence of both enantiomers. Structurally, it features:
| Property | Value |
|---|---|
| IUPAC Name | [(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] acetate |
| Molecular Formula | C₁₆H₁₆O₆ |
| Molecular Weight | 304.295 g/mol |
| CAS Number | 35345-45-0 |
| SMILES | CC(=O)O[C@@H]1C@HC(C)(C)Oc2ccc3C=CC(=O)Oc3c12 |
| InChI Key | InChI=1S/C16H16O6/c1-8(17)20-14-12-10(22-16(2,3)15(14)19)6-4-9-5-7-11(18)21-13(9)12/h4-7,14-15,19H,1-3H3/t14-,15-/m0/s1 |
(±)-Monoacetyl-cis-khellactone occurs in medicinal species of the Apiaceae family, notably:
Biosynthetically, it derives from phenylpropanoid pathways:
Plants rich in khellactones have centuries-old applications in Eurasian traditional medicine:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8